1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid
Overview
Description
- InChI Code : 1S/C₁₁H₁₉NO₅/c1-10(2,3)17-9(16)12-6-11(8(14)15)4-7(13)5-11/h7,13H,4-6H₂,1-3H₃,(H,12,16)(H,14,15)
Molecular Structure Analysis
The compound features a cyclobutane ring with an attached hydroxyl group and a Boc-protected amino group. The tert-butoxy (Boc) moiety shields the amino functionality. Refer to the molecular structure for a visual representation .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of cyclobutane derivatives, including 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid, have been widely studied for their unique chemical properties and potential applications in various fields of scientific research. For example, Chang et al. (2018) described short gram-scale syntheses of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid, demonstrating the utility of such compounds in organic synthesis through highly selective reactions and efficient resolution methods (Chang et al., 2018). Similarly, Yamashita et al. (2019) explored the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative using continuous photo flow chemistry, highlighting the importance of these compounds in the preparation of biologically active compounds and materials science applications (Yamashita et al., 2019).
Potential in Peptide Synthesis and Biomolecule Modification
The derivatives of cyclobutane amino acids, such as this compound, serve as crucial intermediates in the synthesis of modified peptides and biologically active heterocyclic derivatives. Baburaj and Thambidurai (2012) demonstrated the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids using electrophilic amination methodology, showcasing their potential in peptide synthesis and the modification of biomolecules (Baburaj & Thambidurai, 2012).
Contribution to Medicinal Chemistry
In medicinal chemistry, the structural uniqueness of cyclobutane derivatives offers novel approaches to drug design and synthesis. The ability to incorporate such compounds into larger, more complex molecules can lead to the development of new therapeutic agents with enhanced efficacy and specificity. Studies like those conducted by McConathy et al. (2003) on the improved synthesis of radiolabeled compounds for tumor imaging underscore the relevance of cyclobutane amino acids in advancing diagnostic and therapeutic tools (McConathy et al., 2003).
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-10(7(13)14)4-6(12)5-10/h6,12H,4-5H2,1-3H3,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHBZBOYAISMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262141-51-4 | |
Record name | 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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